

# (2R)-2-methoxyhexane IUPAC name

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## Compound of Interest

Compound Name: 2-Methoxyhexane

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## An In-depth Technical Guide to the IUPAC Nomenclature of (2R)-2-methoxyhexane

For researchers, scientists, and professionals in drug development, a precise understanding of chemical nomenclature is paramount for unambiguous scientific communication. This guide provides a detailed breakdown of the International Union of Pure and Applied Chemistry (IUPAC) name (2R)-2-methoxyhexane, covering its structural components, the systematic naming conventions for ethers, and the stereochemical designation according to the Cahn-Ingold-Prelog (CIP) priority rules.

## Decoding the IUPAC Name

The IUPAC name "(2R)-2-methoxyhexane" systematically describes the molecule's structure. It can be deconstructed into three key components:

- **Hexane:** This is the parent alkane, indicating a six-carbon straight chain that forms the backbone of the molecule.
- **2-methoxy:** This prefix identifies a methoxy group ( $-\text{OCH}_3$ ) attached as a substituent to the second carbon atom of the hexane chain. In the IUPAC system, ethers are named by treating the smaller alkyl group and the oxygen atom as an alkoxy substituent.<sup>[1][2]</sup>
- **(2R)-:** This stereochemical descriptor specifies the absolute configuration of the chiral center at the second carbon atom. The 'R' comes from the Latin word *rectus*, meaning right, and is determined using the Cahn-Ingold-Prelog (CIP) priority rules.<sup>[3][4][5]</sup>

## Systematic Nomenclature of Ethers

According to IUPAC guidelines, ethers are named as alkoxyalkanes. The more complex alkyl group serves as the parent alkane, while the smaller alkyl group, along with the oxygen atom, is named as an alkoxy substituent.<sup>[1][6][7]</sup>

Methodology for Naming **2-Methoxyhexane**:

- Identify the Oxygen Bridge: The molecule contains a C-O-C functional group, characteristic of an ether.
- Identify the Alkyl Groups: The oxygen atom is bonded to a methyl group (-CH<sub>3</sub>) and a hexyl group (-C<sub>6</sub>H<sub>13</sub>).
- Determine the Parent Alkane: The longer carbon chain is the hexane group, which becomes the parent name.
- Name the Alkoxy Substituent: The smaller methyl group and the oxygen atom form the "methoxy" substituent (-OCH<sub>3</sub>).
- Locate the Substituent: The methoxy group is attached to the second carbon of the hexane chain, hence "2-methoxy".
- Combine the Parts: Assembling these components gives the systematic name **2-methoxyhexane**.<sup>[8]</sup>

## Stereochemistry: The (2R) Configuration

The "(2R)-" designation indicates that the molecule is chiral and specifies the three-dimensional arrangement of the groups around the chiral center, which is the carbon at position 2 (C2). This carbon is bonded to four different substituents:

- A methoxy group (-OCH<sub>3</sub>)
- A butyl group (-CH<sub>2</sub>CH<sub>2</sub>CH<sub>2</sub>CH<sub>3</sub>)
- A methyl group (-CH<sub>3</sub>)

- A hydrogen atom (-H)

The 'R' or 'S' configuration is assigned by applying the Cahn-Ingold-Prelog (CIP) priority rules.

[3][9]

## Experimental Protocol: Assigning Stereochemical Configuration via CIP Rules

The following protocol outlines the steps to determine the absolute configuration of the stereocenter at C2 of **2-methoxyhexane**.

- Identify the Chiral Center: Locate the carbon atom bonded to four distinct groups. In this case, it is the second carbon of the hexane chain.
- Assign Priorities to Substituents: Rank the four groups attached to the chiral center based on the atomic number of the atoms directly bonded to it. Higher atomic numbers receive higher priority.[4][10][11]
  - If there is a tie, the process is extended outward along the substituent chains until the first point of difference is found.[3][10]
- Orient the Molecule: Position the molecule in three-dimensional space so that the group with the lowest priority (priority #4) is pointing away from the observer.[4][10]
- Determine the Direction of Rotation: Trace a path from the highest priority group (#1) to the second-highest (#2), and then to the third-highest (#3).
  - If the path proceeds in a clockwise direction, the configuration is designated as R.[4][5]
  - If the path proceeds in a counter-clockwise direction, the configuration is designated as S.

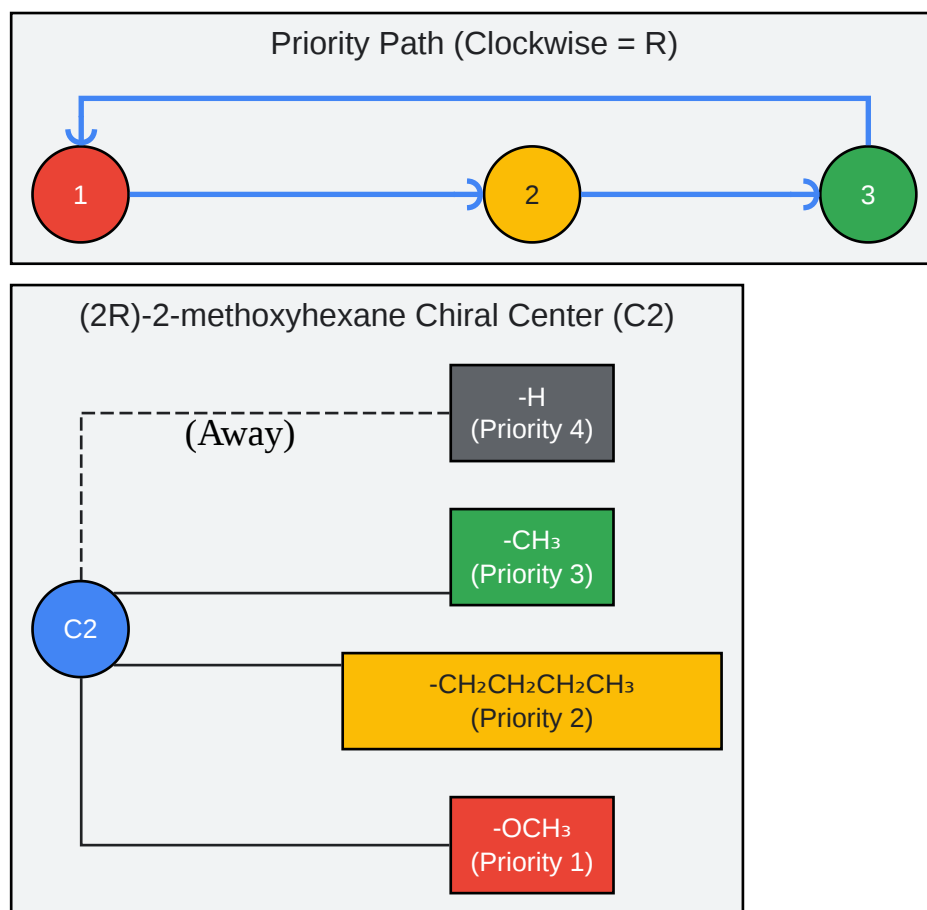
## Data Presentation: CIP Priority Assignment for (2R)-2-methoxyhexane

The quantitative data used for assigning the stereochemical configuration is summarized in the table below.

Substituent Group	Atom Directly Bonded to Chiral Center	Atomic Number	Priority Assignment	Rationale
-OCH <sub>3</sub> (Methoxy)	Oxygen (O)	8	1 (Highest)	Oxygen has the highest atomic number of the directly attached atoms.
-CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> (Butyl)	Carbon (C)	6	2	Tied with the methyl group's carbon. At the first point of difference, this carbon is bonded to another carbon, which outranks the hydrogens on the methyl carbon. <sup>[3]</sup>
-CH <sub>3</sub> (Methyl)	Carbon (C)	6	3	Tied with the butyl group's carbon. This carbon is bonded only to hydrogen atoms.
-H (Hydrogen)	Hydrogen (H)	1	4 (Lowest)	Hydrogen has the lowest atomic number.

## Mandatory Visualization

The logical workflow for assigning the (R) configuration to the chiral center at C2 is illustrated below using the Cahn-Ingold-Prelog priority rules.



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Caption: CIP priority assignment for (2R)-**2-methoxyhexane**.

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